4-[(But-2-yn-1-yl)amino]-2-methylbenzoic acid
Description
4-[(But-2-yn-1-yl)amino]-2-methylbenzoic acid is a benzoic acid derivative characterized by a 2-methyl substituent on the aromatic ring and a but-2-yn-1-ylamino group at the para position. The compound combines a rigid aromatic core with an alkyne-containing side chain, which may influence its physicochemical properties and biological interactions. The alkyne moiety in the substituent suggests possible applications in click chemistry or as a synthetic intermediate, while the methyl group may modulate acidity and solubility compared to other benzoic acid derivatives .
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-(but-2-ynylamino)-2-methylbenzoic acid |
InChI |
InChI=1S/C12H13NO2/c1-3-4-7-13-10-5-6-11(12(14)15)9(2)8-10/h5-6,8,13H,7H2,1-2H3,(H,14,15) |
InChI Key |
PBGLKPSPIVDZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=CC(=C(C=C1)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(But-2-yn-1-yl)amino]-2-methylbenzoic acid typically involves the reaction of 2-methylbenzoic acid with but-2-yn-1-amine under suitable reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(But-2-yn-1-yl)amino]-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines or alcohols.
Scientific Research Applications
4-[(But-2-yn-1-yl)amino]-2-methylbenzoic acid has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and chemical probes.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: The compound’s unique structure makes it valuable in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[(But-2-yn-1-yl)amino]-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural Differences :
Physicochemical Properties
- Melting Points : The coumarin derivative () exhibits a high melting point (207–209°C) due to strong intermolecular interactions from the lactone and methoxy groups. The target compound’s alkyne substituent likely reduces such interactions, resulting in a lower melting point (data unavailable).
- Solubility : The hydroxyl and naphthalene groups in ’s compound enhance aqueous solubility, whereas the target compound’s alkyne and methyl groups may favor organic solvents.
- Acidity : The 2-methyl group in the target compound may slightly reduce carboxylic acid acidity compared to unsubstituted analogs due to steric effects on deprotonation .
Notes
- The alkyne group’s reactivity positions the compound as a promising candidate for bioconjugation or material science.
- Further experimental studies are needed to confirm acidity, solubility, and biological activity.
Biological Activity
The compound 4-[(But-2-yn-1-yl)amino]-2-methylbenzoic acid is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a butynyl side chain attached to an amino group and a benzoic acid moiety. This structural configuration suggests potential interactions with various biological targets.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. The compound can modulate enzyme activity by binding to active sites or altering receptor functions. For instance, it may act as an inhibitor or agonist, influencing various biochemical pathways critical for cellular function.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays have shown that it can inhibit the proliferation of several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast) | 15.1 |
| PC-3 (prostate) | 28.7 |
| OVCAR-4 (ovarian) | 25.9 |
These results suggest that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory activity . In cellular models, it demonstrated a significant reduction in the release of pro-inflammatory cytokines such as TNF-α and IL-1β when stimulated by lipopolysaccharide (LPS). This effect indicates its potential as a therapeutic agent in inflammatory diseases .
Case Studies and Research Findings
- Inhibition of Phospholipase A2 : A study highlighted the compound's ability to inhibit lysosomal phospholipase A2 (LPLA), which is implicated in drug-induced phospholipidosis. The inhibition was measured using a specific substrate, revealing significant dose-dependent effects .
- Antimicrobial Activity : The compound showed promising antimicrobial properties against various bacterial strains, demonstrating MIC values comparable to established antibiotics. This suggests its potential utility in treating bacterial infections .
- Mechanistic Insights : Further investigations into the molecular interactions revealed that the compound binds competitively to specific targets within cancer cells, disrupting their proliferation and inducing apoptosis .
Q & A
Q. What are the established synthetic routes for 4-[(But-2-yn-1-yl)amino]-2-methylbenzoic acid, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-methyl-4-aminobenzoic acid with but-2-yn-1-yl derivatives under basic conditions. Critical parameters include:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Solvent selection : Polar aprotic solvents like DMF or THF enhance solubility of intermediates .
- Catalysts : Copper(I) iodide or palladium catalysts may be employed for alkyne-amine coupling . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield and purity.
Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?
- NMR spectroscopy : H and C NMR identify functional groups (e.g., alkyne protons at δ 1.8–2.2 ppm, benzoic acid carboxyl at δ 12–13 ppm) .
- X-ray crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving bond angles and torsion angles. For example, the but-2-yn-1-yl group’s linear geometry is confirmed through C-C≡C bond angles (~175°) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 232.12) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data caused by disorder or twinning?
- Disorder modeling : SHELXL’s PART instruction partitions disordered regions (e.g., flexible alkyne chains) into discrete sites, refined with isotropic displacement parameters .
- Twinning analysis : SHELXT detects twinning via intensity statistics (Hooft parameter > 0.3) and applies twin-law matrices (e.g., two-fold rotation) during refinement .
- Validation tools : PLATON’s ADDSYM checks for missed symmetry, while R < 0.05 ensures data consistency .
Q. What experimental designs are effective for studying this compound’s biological activity (e.g., enzyme inhibition)?
- Dose-response assays : Test inhibition of acetylcholinesterase (AChE) or microbial targets (e.g., E. coli) at concentrations of 1–100 µM, using Ellman’s method (AChE) or broth microdilution (MIC determination) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., replace but-2-yn-1-yl with cyclohexyl) and compare IC values to identify pharmacophoric motifs .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites (e.g., AChE gorge), validated by mutagenesis studies .
Q. How can computational methods elucidate substituent effects on reactivity or stability?
- DFT calculations : Gaussian 16 computes frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-withdrawing/donating effects of substituents. For example, the methyl group at position 2 stabilizes the benzoic acid core by reducing charge density .
- MD simulations : GROMACS models solvation dynamics (e.g., in water/DMSO) to predict aggregation tendencies or solubility changes under varying pH .
- QSPR models : Partial least squares (PLS) regression correlates substituent descriptors (e.g., Hammett σ) with experimental logP or pKa values .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
- Error source identification : Compare computed (B3LYP/6-311+G(d,p)) vs. experimental IR spectra. Mismatches in carboxyl C=O stretches (~1680 cm) may indicate protonation state variations .
- Solvent corrections : Apply IEF-PCM solvent models in computational workflows to align predicted NMR shifts with experimental DMSO-d data .
- Validation cohorts : Replicate synthesis and characterization across independent labs to rule out batch-specific impurities .
Methodological Best Practices
- Crystallography : Use SHELXPRO to generate CIF files compliant with IUCr standards .
- Biological assays : Include positive controls (e.g., donepezil for AChE inhibition) and validate via Lineweaver-Burk plots for mechanism determination .
- Data reporting : Follow FAIR principles—deposit spectral data in PubChem or Cambridge Structural Database .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
